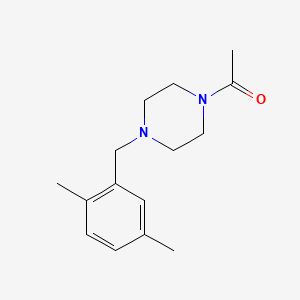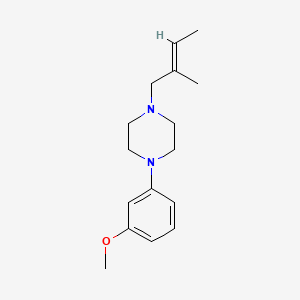
N~3~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential applications in cancer therapy. DMXAA is a potent activator of the immune system and has been shown to induce tumor regression in preclinical models of cancer.
作用機序
DMXAA works by activating the immune system, specifically by inducing the production of cytokines such as TNF-α and IFN-α. DMXAA is thought to activate the immune system by binding to a protein called STING (Stimulator of Interferon Genes), which is located in the cytoplasm of immune cells. This binding triggers a signaling cascade that leads to the production of cytokines and the activation of immune cells.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines such as TNF-α and IFN-α in both in vitro and in vivo studies. These cytokines then stimulate the immune system to attack the tumor cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis. This inhibition of angiogenesis leads to the death of tumor cells.
実験室実験の利点と制限
One of the advantages of DMXAA is its potent activity against a variety of cancer models. DMXAA has been shown to induce tumor regression in preclinical models of lung, breast, prostate, and colon cancer. Another advantage is its ability to activate the immune system, which can lead to long-lasting anti-tumor effects. However, one of the limitations of DMXAA is its toxicity. DMXAA has been shown to cause liver toxicity in some animal studies, which has limited its clinical development.
将来の方向性
There are several future directions for research on DMXAA. One area of research is the development of new formulations of DMXAA that can reduce its toxicity while maintaining its anti-tumor activity. Another area of research is the identification of biomarkers that can predict patient response to DMXAA. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in humans.
合成法
DMXAA was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand. The synthesis of DMXAA involves the reaction of 3,4-dimethylbenzaldehyde with the amino acid proline, followed by a series of chemical reactions to form the piperidinedicarboxamide ring. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
DMXAA has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that DMXAA induces tumor regression in a variety of cancer models, including lung, breast, prostate, and colon cancer. DMXAA works by activating the immune system, specifically by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the immune system to attack the tumor cells.
特性
IUPAC Name |
3-N-(3,4-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-7-8-15(10-13(12)2)18-16(21)14-6-5-9-20(11-14)17(22)19(3)4/h7-8,10,14H,5-6,9,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBKRGVJMJPPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5465427.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)

![1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)
![2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B5465471.png)
![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5465479.png)
![2-chloro-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5465487.png)
![6-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5465488.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[1-(3-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B5465503.png)
![N-methyl-1-{(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5465504.png)


![7-(2,4-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5465513.png)